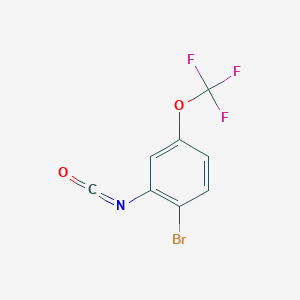
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is a versatile organic compound characterized by the presence of a bromo group, an isocyanato group, and a trifluoromethoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-isocyanato-4-(trifluoromethoxy)benzene using bromine in the presence of a suitable catalyst.
Isocyanation: Introduction of the isocyanato group to 1-bromo-4-(trifluoromethoxy)benzene using reagents like phosgene or triphosgene.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group to 1-bromo-2-isocyanatobenzene using reagents like trifluoromethylating agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation and isocyanation reactions, often employing continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the bromo group to a carboxylic acid or other oxidized products.
Reduction: Reduction reactions can reduce the isocyanato group to a primary amine.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) are often used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Alcohols, phenols, and anilines.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene finds applications in various scientific research areas, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The isocyanato group can react with nucleophiles, forming ureas or carbamates, which are important in biological systems.
Pathways Involved: The trifluoromethoxy group can modulate the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-isocyanato-4-(trifluoromethoxy)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Bromo-4-(trifluoromethoxy)benzene: Lacks the isocyanato group.
2-Isocyanato-4-(trifluoromethoxy)benzene: Lacks the bromo group.
1-Bromo-2-isocyanatobenzene: Lacks the trifluoromethoxy group.
Eigenschaften
IUPAC Name |
1-bromo-2-isocyanato-4-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO2/c9-6-2-1-5(15-8(10,11)12)3-7(6)13-4-14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDGGLSSVHPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N=C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













